p38α MAP Kinase Inhibitory Potency: Head-to-Head Comparison with Unsubstituted Benzyl Analog
In the study of pyrazole-benzyl urea derivatives, the compound with a 3,4-dimethoxybenzyl substituent (designated compound 2b) exhibited superior p38α inhibitory activity compared to its unsubstituted benzyl analog [1]. Specifically, compound 2b (a direct structural match for CAS 2034610-49-4) achieved an IC50 of 12 nM against p38α, whereas the corresponding unsubstituted benzyl derivative showed diminished potency (IC50 > 120 nM) [1]. This represents a >10-fold improvement in enzymatic inhibition, directly attributable to the methoxy substitution on the benzyl ring [1].
| Evidence Dimension | p38α MAP kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | Unsubstituted benzyl analog: IC50 > 120 nM |
| Quantified Difference | >10-fold more potent |
| Conditions | In vitro p38α enzyme assay |
Why This Matters
This directly quantifies the gain in target affinity introduced by the 3,4-dimethoxy substitution, enabling researchers to select the optimal probe for p38α mechanistic studies.
- [1] Arai, T., Ohno, M., Inoue, H., Hayashi, S., Aoki, T., Hirokawa, H., ... & Kawai, H. (2012). Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety. Bioorganic & Medicinal Chemistry Letters, 22(15), 5118-5122. View Source
